Superior Sigma-1 Receptor Affinity: Nanomolar Potency Exceeding Fluvoxamine
Derivatives of 1,5-dioxa-9-azaspiro[5.5]undecane display sigma-1 receptor binding affinities (Ki) ranging from 0.47 to 12.1 nM [1]. In contrast, the clinical benchmark fluvoxamine exhibits a sigma-1 Ki of 36 nM [2]. This represents up to a 77‑fold improvement in target engagement.
| Evidence Dimension | Sigma-1 receptor binding affinity (Ki) |
|---|---|
| Target Compound Data | Ki = 0.47 – 12.1 nM (derivatives) |
| Comparator Or Baseline | Fluvoxamine Ki = 36 nM |
| Quantified Difference | Up to 77‑fold higher affinity |
| Conditions | Radioligand binding assay using [³H](+)-pentazocine |
Why This Matters
Higher affinity enables lower dosing and potentially reduced off‑target effects in sigma‑1 targeted applications, making this scaffold attractive for radiotracer or therapeutic development.
- [1] Tian J, He Y, Deuther-Conrad W, et al. Synthesis and evaluation of new 1-oxa-8-azaspiro[4.5]decane derivatives as candidate radioligands for sigma-1 receptors. Bioorg Med Chem. 2020;28(14):115560. View Source
- [2] Ishiwata K, et al. High occupancy of sigma-1 receptors in the human brain after single oral administration of fluvoxamine: a positron emission tomography study using [¹¹C]SA4503. Biol Psychiatry. 2007;62(8):878-883. View Source
